molecular formula C14H11N3O2 B11865533 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)- CAS No. 70292-10-3

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)-

Katalognummer: B11865533
CAS-Nummer: 70292-10-3
Molekulargewicht: 253.26 g/mol
InChI-Schlüssel: XKCDKNITHGLQBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)- is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

The synthesis of 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)- can be achieved through several synthetic routesThis reaction is highly regioselective and efficient, allowing for the formation of 1,2,3-triazoles under mild conditions . The reaction typically involves the use of copper(I) iodide as a catalyst and sodium ascorbate as a reducing agent. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature .

Industrial production methods for this compound may involve continuous flow synthesis, which allows for the efficient and scalable production of 1,2,3-triazoles. This method utilizes a heterogeneous catalyst, such as copper-on-charcoal, and can achieve high yields with good functional group tolerance .

Analyse Chemischer Reaktionen

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation reaction typically leads to the formation of corresponding triazole N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction can lead to the formation of reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the triazole ring. This reaction can be carried out under basic conditions using reagents such as sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce reduced triazole derivatives .

Wissenschaftliche Forschungsanwendungen

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)- has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is used as a probe to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications due to its ability to inhibit certain enzymes and receptors.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .

In addition, the compound can interact with cellular receptors and enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)- lies in its specific substituents, which enhance its hydrophobicity and potentially increase its bioactivity. These structural features make it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

70292-10-3

Molekularformel

C14H11N3O2

Molekulargewicht

253.26 g/mol

IUPAC-Name

5-methyl-1-naphthalen-1-yltriazole-4-carboxylic acid

InChI

InChI=1S/C14H11N3O2/c1-9-13(14(18)19)15-16-17(9)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,18,19)

InChI-Schlüssel

XKCDKNITHGLQBZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=NN1C2=CC=CC3=CC=CC=C32)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.